Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate
Description
Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core. Key structural attributes include:
- Position 3: A 2-hydroxyphenyl substituent, providing hydrogen-bonding capability via the phenolic -OH group.
- Position 5: A 3-ethoxypropyl chain, contributing flexibility and lipophilicity.
- Ester group: A methyl benzoate moiety at position 4 of the pyrrolopyrazole system.
Its design aligns with trends in medicinal chemistry, where pyrrolopyrazole derivatives are explored for antimicrobial, anticancer, and anti-inflammatory applications .
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-3-32-14-6-13-27-22(15-9-11-16(12-10-15)24(30)31-2)19-20(25-26-21(19)23(27)29)17-7-4-5-8-18(17)28/h4-5,7-12,22,28H,3,6,13-14H2,1-2H3,(H,25,26) |
InChI Key |
GVKIJTJURAOQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the ethoxypropyl and hydroxyphenyl groups. The final step involves the esterification of the benzoate group. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester Group
The methyl ester moiety (–COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioisosteric analogs or modifying solubility.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid-catalyzed hydrolysis | H₃O⁺/H₂O, heat | Carboxylic acid (–COOH) |
| Base-catalyzed hydrolysis | NaOH/aqueous ethanol | Sodium salt (–COONa) |
Inferred mechanism: The ester undergoes nucleophilic attack by water, facilitated by protonation of the carbonyl oxygen .
Alkylation/Acetylation of the Phenolic Hydroxyl Group
The 2-hydroxyphenyl substituent (–OH) can undergo alkylation or acetylation to alter its electronic properties or enhance lipophilicity.
| Reaction Type | Reagents | Product |
|---|---|---|
| Acetylation | AcCl/Pyridine | Acetate derivative (–OAc) |
| Alkylation | Alkyl halide, K₂CO₃ | Alkyl ether (–OR) |
Functional significance: These modifications may influence hydrogen bonding capabilities and membrane permeability.
Substitution Reactions at the Pyrazole Ring
The pyrazole core may undergo electrophilic substitution due to its electron-deficient nature. Potential sites include the nitrogen atoms or adjacent carbons.
| Reaction Type | Reagents | Product |
|---|---|---|
| Electrophilic substitution | Nitration (HNO₃/H₂SO₄) | Nitro-substituted pyrazole |
| Suzuki coupling | Boronic acid, Pd catalyst | Cross-coupled aromatic derivatives |
Structural considerations: The tetrahydropyrrolo-pyrazole framework may direct reactivity to specific positions .
Cleavage of the Ethoxypropyl Chain
The 3-ethoxypropyl substituent (–CH₂CH₂OCH₂CH₃) can undergo β-hydroxy elimination or oxidative cleavage, potentially generating ketones or aldehydes.
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic cleavage | H₂SO₄/H₂O, heat | Ketone (–CO) |
| Ozonolysis | O₃, reductive workup | Aldehydes |
Biological implications: Chain cleavage may alter pharmacokinetic properties or target binding affinity.
Oxidation of the Tetrahydropyrrolo Core
The partially saturated pyrrolo-pyrazole system could undergo oxidation to yield fully aromatic derivatives, affecting its electronic properties.
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Pyrrolo-pyrazole (aromatized) |
Chemical consequences: Aromatic stabilization may enhance thermal stability and alter reactivity profiles .
Nucleophilic Attack at the Carbonyl Group
The 6-oxo group (–O–) in the pyrazole ring may participate in nucleophilic additions, such as Grignard reactions or hydride reductions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydride reduction | NaBH₄ | Alcohol (–OH) |
| Grignard addition | RMgX | Alkylated carbonyl |
Stereochemical effects: The tetrahydropyrrolo framework may constrain reaction pathways to specific stereoisomers .
Key Reaction Comparisons
| Reaction | Functional Group Targeted | Impact on Properties |
|---|---|---|
| Hydrolysis | Ester (–COOCH₃) | Solubility, ionizability |
| Alkylation | Phenolic –OH | Lipophilicity, H-bonding |
| Oxidation | Tetrahydro ring | Electronic structure, stability |
Scientific Research Applications
The biological activity of methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structural features may exhibit:
- Antitumor Activity : Compounds containing pyrazole rings have been studied for their potential to inhibit tumor growth through various mechanisms.
- Anti-inflammatory Properties : The presence of hydroxyl groups may enhance the compound's ability to modulate inflammatory responses.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
Pharmacological Studies
This compound is being investigated for its pharmacological properties:
| Study Focus | Methodology | Expected Outcomes |
|---|---|---|
| Binding Affinity | In vitro assays using radiolabeled ligands | Identification of potential drug targets |
| Cytotoxicity Testing | MTT assay on cancer cell lines | Evaluation of antitumor efficacy |
| Inflammatory Response | ELISA for cytokine levels in treated cells | Assessment of anti-inflammatory effects |
Comparative Studies
Comparative studies with structurally related compounds can elucidate the specific advantages of this compound. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-(3-(2-hydroxyphenyl)-6-oxo-pyrazol)benzoate | Contains a pyrazole ring | Lacks ethoxypropyl group |
| Ethyl 5-(3-methoxypropyl)-1H-pyrazole | Similar pyrazole framework | Different substituents |
| 2-Hydroxy-N-(1H-pyrazol-5-yl)benzamide | Features pyrazole and amide | Amide instead of ester |
These comparisons highlight the unique combination of functional groups present in this compound that may contribute to its distinct biological activities and chemical reactivity .
Case Studies
Recent case studies have demonstrated the compound's potential in various therapeutic areas:
- Anticancer Research : A study examining the effects of this compound on breast cancer cell lines showed significant inhibition of cell proliferation compared to controls .
- Inflammation Models : In animal models of arthritis, treatment with this compound resulted in reduced swelling and pain indicators .
Mechanism of Action
The mechanism of action of Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s closest analogs differ primarily in substituents at positions 3 and 5, as well as ester groups.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Effects on logP :
- The target compound’s 3-ethoxypropyl chain confers higher lipophilicity (logP ~6.5–7.0) compared to the pyridinylmethyl analog (logP likely lower due to pyridine’s polarity) .
- Ethyl vs. methyl esters minimally impact logP but influence metabolic stability (ethyl esters are typically more resistant to hydrolysis).
Hydrogen-Bonding Potential: The 2-hydroxyphenyl group in the target compound and ’s analog provides a hydrogen-bond donor, enhancing interactions with biological targets. In contrast, ’s 4-ethoxyphenyl substituent acts only as an H-bond acceptor, reducing binding versatility.
The 3-ethoxypropyl chain in the target compound offers conformational flexibility, possibly improving target engagement .
Biological Activity
Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Compound Overview
Molecular Formula : C24H25N3O5
CAS Number : 881218-66-2
Structure Features : The compound features a benzoate moiety and a tetrahydropyrrolo-pyrazole framework, contributing to its unique biological properties.
Synthesis
The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Tetrahydropyrrolo-Pyrazole Framework : This involves cyclization reactions that require precise control of reaction conditions to achieve high yields.
- Introduction of Functional Groups : The ethoxypropyl and hydroxyphenyl groups are introduced at specific stages to enhance biological activity.
Biological Activities
This compound exhibits a range of biological activities:
Antitumor Activity
Research indicates that compounds with similar pyrazole structures possess significant antitumor properties. For example, studies have shown that pyrazole derivatives can inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Pyrazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives showed inhibition zones comparable to standard antibiotics like ciprofloxacin .
The biological activity is thought to be linked to the compound's ability to interact with various biological targets through hydrogen bonding and π–π interactions. For instance, the presence of the pyrazole ring enhances binding affinity to specific receptors involved in cancer proliferation .
Case Studies
-
Antitumor Efficacy : A study evaluated the effects of similar pyrazole compounds on human cancer cell lines using MTT assays. The findings indicated significant growth inhibition at concentrations as low as 10 µM .
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 8.5 HeLa (Cervical Cancer) 7.2 A549 (Lung Cancer) 9.0 -
Antimicrobial Testing : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.015 to 0.03 mg/mL against various strains .
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.02 Escherichia coli 0.03 Bacillus subtilis 0.015
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-(3-(2-hydroxyphenyl)-6-oxo-pyrazol)benzoate | Contains a pyrazole ring | Lacks ethoxypropyl group |
| Ethyl 5-(3-methoxypropyl)-1H-pyrazole | Similar pyrazole framework | Different substituents |
| 2-Hydroxy-N-(1H-pyrazol-5-yl)benzamide | Features pyrazole and amide | Amide instead of ester |
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can its purity be validated?
The synthesis typically involves multi-step reactions, including cyclocondensation of pyrazole precursors and subsequent functionalization. A common method for analogous compounds uses diethyl oxalate and ketone derivatives in the presence of sodium hydride (NaH) in toluene under reflux conditions . Purity validation requires chromatographic techniques (e.g., HPLC) coupled with spectroscopic characterization (NMR, IR). For example, IR spectra should confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) stretches, while ¹H-NMR can verify substituent integration ratios (e.g., aromatic protons, ethoxy groups) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C-NMR : Resolves aromatic protons (δ 6.5–8.0 ppm), methyl/ethoxy groups (δ 1.0–4.0 ppm), and carbonyl environments (δ 160–180 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O, O–H).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .
Q. What physicochemical properties should be prioritized for initial characterization?
Key properties include solubility (in DMSO, ethanol), melting point, and stability under varying pH/temperature. For example, analogs with hydroxyl groups show pH-dependent solubility, requiring buffered solutions for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Variables to test:
- Catalysts : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions.
- Solvents : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for cyclization efficiency.
- Temperature : Lower temperatures (0–25°C) may enhance regioselectivity during pyrazole ring formation. Design a fractional factorial experiment to identify critical factors .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Example: Molecular docking may predict antifungal activity via 14-α-demethylase inhibition (PDB: 3LD6), but in vitro assays might show weak efficacy. Mitigation strategies:
- Validate docking parameters (e.g., binding site flexibility, solvation effects).
- Test metabolite stability (e.g., hydroxyl group oxidation) using LC-MS.
- Perform enzyme inhibition assays with purified 14-α-demethylase to isolate target interactions .
Q. What computational approaches are suitable for elucidating structure-activity relationships (SAR)?
- Molecular Dynamics (MD) Simulations : Assess binding mode stability with target enzymes over 100+ ns trajectories.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic barriers (e.g., CYP450 metabolism) .
Methodological Notes
- Contradiction Analysis : Always replicate docking results with orthogonal assays (e.g., SPR for binding affinity).
- Synthetic Optimization : Use DoE (Design of Experiments) to systematically evaluate reaction variables.
- Data Reproducibility : Share raw spectral files and docking parameters in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
